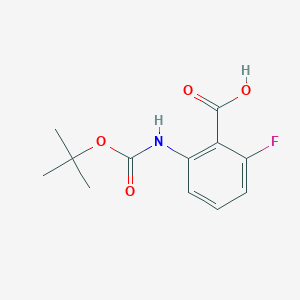

2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid

Overview

Description

The compound “2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid” is a derivative of benzoic acid, where the hydrogen atom of an amino group is replaced by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate . Another well-established method for faster and selective deprotection of Boc group utilizes (4M) HCl/dioxane .Chemical Reactions Analysis

The Boc group in “this compound” can undergo deprotection under certain conditions. For instance, the use of a thermally stable ionic liquid can lead to rapid, effective deprotection of Boc amino acids and peptides at high temperatures . Another method involves the use of oxalyl chloride for mild deprotection of the N-Boc group .Scientific Research Applications

Peptide Synthesis

Boc-protected amino acids are commonly used in solid phase peptide synthesis . They allow for the sequential addition of amino acids to a growing peptide chain while preventing unwanted side reactions .

Ionic Liquids

Boc-protected amino acids can be used to create ionic liquids for organic synthesis. These ionic liquids serve as solvents or reagents in various chemical reactions .

Dipeptide Synthesis

The Boc group is utilized in the synthesis of dipeptides, where it protects the amino group during the coupling process .

Pharmaceutical Research

Boc-protected amino acids are used in the development of pharmaceuticals, such as HCV protease inhibitors and peptidic V1a receptor agonists .

Molecular Recognition Motifs

They are reactants for creating synthetic molecular recognition motifs that direct protein assembly .

Antibiotic and Hemolytic Activities

Boc-protected amino acids are involved in the solid phase synthesis of cyclic analogs with antibiotic and hemolytic activities .

Safety and Hazards

Future Directions

The use of Boc-protected amino acids, such as “2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid”, in peptide synthesis and other areas of organic chemistry continues to be a topic of research. Future directions may include the development of more efficient methods for the protection and deprotection of the Boc group, as well as the exploration of new applications for Boc-protected amino acids .

Mechanism of Action

Target of Action

Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis . The Boc group serves as a protective group for amino acids, preventing unwanted reactions during the synthesis process .

Mode of Action

The mode of action of 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid is primarily through its role as a protective group in peptide synthesis. The tert-butoxycarbonyl group protects the amino moiety during synthesis, allowing for selective reactions to occur at other sites on the molecule . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .

Biochemical Pathways

It is known that compounds with the boc group play a crucial role in peptide synthesis . They can be used to synthesize a variety of peptides, which can then participate in various biochemical pathways depending on their structure and function.

Pharmacokinetics

The boc group is known to be stable and resistant to various conditions, which may influence the compound’s bioavailability .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the desired structure and function . By protecting the amino group during synthesis, the Boc group allows for selective reactions to occur at other sites on the molecule, leading to the formation of the desired peptide.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group requires the presence of a strong acid . Therefore, the pH of the environment can significantly impact the compound’s action. Additionally, the compound’s stability may be affected by temperature, as certain reactions in peptide synthesis require heat .

properties

IUPAC Name |

2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEVFUGRTWPNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

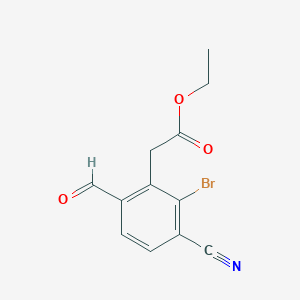

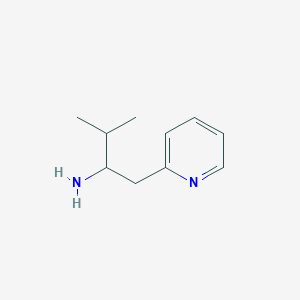

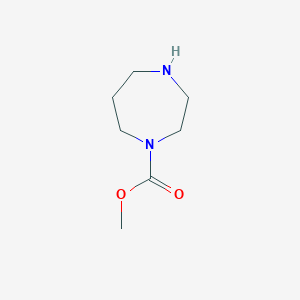

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1486332.png)

![2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B1486333.png)

![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)

![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)

![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)

![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)

![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)

![Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-](/img/structure/B1486347.png)